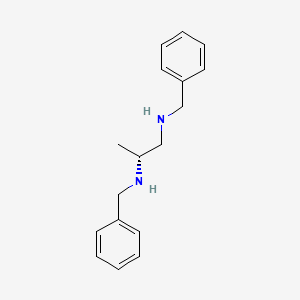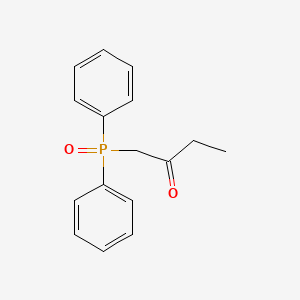
2-(Benzylamino)-5-chlorobenzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-chloro-1,3-benzoxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole ring substituted with a benzyl group and a chlorine atom, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-5-chloro-1,3-benzoxazol-2-amine can be synthesized through a multi-step process. One common method involves the reaction of 5-chloro-2-mercaptobenzoxazole with oxalyl chloride in dichloromethane, followed by the addition of N,N-dimethylformamide and benzylamine . The reaction is typically carried out at low temperatures (0-5°C) and then warmed to room temperature for completion. The product is purified through chromatography to obtain a pure sample.
Industrial Production Methods
Industrial production of N-benzyl-5-chloro-1,3-benzoxazol-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-chloro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoxazole ring can undergo oxidation or reduction, leading to different derivatives.
Coupling Reactions: The benzyl group can participate in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different functionalized benzoxazole compounds.
Scientific Research Applications
N-benzyl-5-chloro-1,3-benzoxazol-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Biological Studies: Used in studying enzyme inhibition, receptor binding, and other biological interactions.
Material Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-5-chloro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The benzoxazole ring can engage in π-π stacking or π-cation interactions with biological molecules, while the nitrogen and oxygen atoms can form hydrogen bonds . These interactions enable the compound to modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1,3-benzoxazol-2-amine
- N-benzyl-1,3-benzoxazol-2-amine
- 5-chloro-2-morpholin-4-yl-1,3-benzoxazole
Uniqueness
N-benzyl-5-chloro-1,3-benzoxazol-2-amine is unique due to the presence of both a benzyl group and a chlorine atom on the benzoxazole ring. This combination enhances its chemical reactivity and biological activity compared to other similar compounds. The specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
78749-89-0 |
|---|---|
Molecular Formula |
C14H11ClN2O |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
N-benzyl-5-chloro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C14H11ClN2O/c15-11-6-7-13-12(8-11)17-14(18-13)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
InChI Key |
PALYRMSPZVOLCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14447153.png)

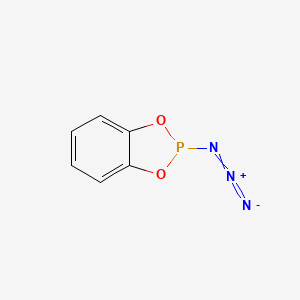
![1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14447170.png)

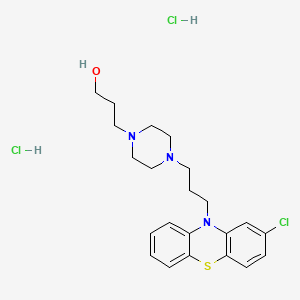

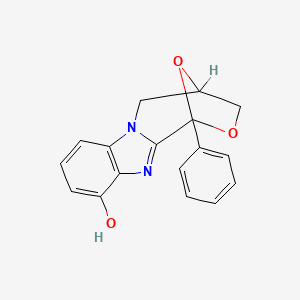
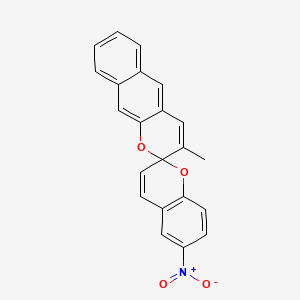
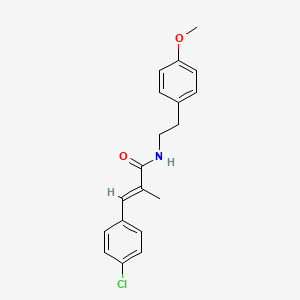
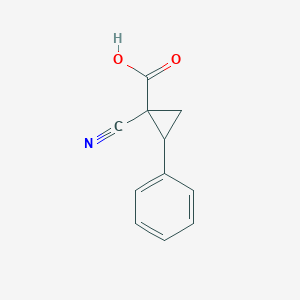
![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
